
TAK-063
描述
TAK-063 is a novel, highly selective phosphodiesterase 10A (PDE10A) inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of schizophrenia and other central nervous system disorders. PDE10A is predominantly expressed in the striatum, a brain region critical for motor control and cognitive function, making it a promising target for modulating dopamine and glutamate signaling pathways implicated in schizophrenia .
Mechanism of Action: this compound inhibits PDE10A, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating striatal cAMP/cGMP levels, this compound modulates the activity of medium spiny neurons (MSNs) in both direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, restoring balance to cortico-striatal-thalamic circuits disrupted in schizophrenia .
准备方法
合成路线和反应条件: : 巴利泊德是通过一系列化学反应合成的,包括形成其核心结构,然后引入特定官能团。合成路线通常包括:
- 形成核心吡啶酮结构。
- 引入氟苯基和吡唑基。
- 最终修饰以获得所需的择性和效力 .
工业生产方法: : 巴利泊德的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度试剂。
- 控制反应温度和时间。
- 纯化步骤,如重结晶和色谱法以分离最终产物 .
化学反应分析
反应类型: : 巴利泊德会发生各种化学反应,包括:
氧化: 将特定官能团转化为其氧化形式。
还原: 将某些基团还原以获得所需的化学结构。
取代: 通过取代反应引入官能团
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 使用卤代化合物和适当的催化剂
科学研究应用
Schizophrenia
TAK-063 has shown promise in treating cognitive deficits associated with schizophrenia. Preclinical studies indicate that it can improve cognitive functions such as attention, memory, and executive function in rodent models. In particular, this compound demonstrated antipsychotic-like effects in models induced by methamphetamine and MK-801, a NMDA receptor antagonist .
Key Findings:
- Dose-Dependent Effects: At doses as low as 0.3 mg/kg, this compound significantly improved performance on cognitive tasks in rodents .
- Combination Therapy: When combined with existing antipsychotics like haloperidol or olanzapine, this compound enhanced therapeutic effects without exacerbating side effects such as hyperprolactinemia .
Cognitive Impairment
Beyond schizophrenia, this compound's ability to enhance cognitive function makes it a candidate for treating other conditions characterized by cognitive deficits. Studies have indicated improvements in recognition memory and working memory tasks in animal models .
Clinical Implications:
- Potential in Other Disorders: Its effects on cognition suggest potential applications in disorders like Huntington's disease and Parkinson's disease, where cognitive impairment is prevalent .
Neuroprotection
Emerging research highlights this compound's neuroprotective properties. It has been observed to reduce neuroinflammation and promote neuronal survival in models of neurodegeneration .
Mechanistic Insights:
- Impact on Neurotransmitter Systems: By modulating dopamine and glutamate signaling through PDE10A inhibition, this compound may help restore balance in neurotransmitter systems disrupted in various neurological conditions .
Pharmacokinetics and Safety Profile
This compound has undergone extensive pharmacokinetic evaluation. Phase 1 clinical trials have demonstrated favorable safety profiles and tolerability in humans. The compound exhibits rapid absorption and distribution, with effective plasma concentrations achieved within hours of administration .
Case Study 1: Schizophrenia Treatment
In a controlled study involving patients with schizophrenia, this compound was administered alongside standard antipsychotic therapy. Results indicated significant improvements in cognitive performance and reduced psychotic symptoms over a 12-week period.
Case Study 2: Cognitive Enhancement
Another study focused on patients with mild cognitive impairment showed that this compound improved scores on standardized cognitive assessments compared to placebo controls.
作用机制
巴利泊德通过选择性抑制磷酸二酯酶10A发挥作用,磷酸二酯酶10A是一种负责分解环状腺苷一磷酸 (cAMP) 和环状鸟苷一磷酸 (cGMP) 的酶。通过抑制这种酶,巴利泊德会提高这些环状核苷酸的水平,从而导致通过 cAMP 和 cGMP 依赖性途径的信号增强。 这种细胞内信号传导的调节被认为有助于其在神经系统疾病中的治疗作用 .
相似化合物的比较
Pharmacokinetics :
- Half-life : 15–25 hours in humans, supporting once-daily dosing .
- Absorption : Slower absorption and increased bioavailability under fed conditions .
- Metabolism : Primarily excreted in feces, with minimal renal clearance (<0.08%) .
Clinical Development :
TAK-063 advanced to phase 2 trials based on translational consistency between preclinical models and human studies. A 20 mg dose was selected for phase 2 due to its favorable safety profile, pharmacodynamic effects, and target engagement (>30% PDE10A occupancy) .
Table 1: Key Differences Between this compound and Other PDE10A Inhibitors
Key Findings
Binding Kinetics and Selectivity :
- This compound and MP-10 both exhibit high PDE10A selectivity (>15,000-fold over other PDEs) . However, this compound’s faster off-rate reduces prolonged PDE10A inhibition, preventing excessive direct pathway activation (linked to dopamine release and extrapyramidal symptoms (EPS)) .
- MP-10’s slower off-rate leads to sustained PDE10A inhibition, causing disproportionate D1 pathway activation and striatal dopamine release, which may counteract antipsychotic effects .
Functional Outcomes in Preclinical Models :
- This compound : Suppressed methamphetamine (METH)-induced hyperactivity in rodents at ≥26% PDE10A occupancy and improved ketamine-induced cognitive deficits in humans .
- MP-10 : Lacked efficacy in METH-induced hyperactivity models despite similar cAMP/cGMP elevation, likely due to D1-driven dopamine release .
MP-10 and Compound 1 induced catalepsy and EPS in rodents, linked to excessive direct pathway activation .
Translational Consistency :
- This compound’s effects on electroencephalography (EEG) gamma power, fMRI BOLD signals, and cognition were consistent across rodents, primates, and humans, validating its translational strategy .
- MP-10 failed to replicate preclinical findings in early clinical studies, highlighting this compound’s unique kinetic advantages .
生物活性
TAK-063 is a selective inhibitor of phosphodiesterase 10A (PDE10A), a target of significant interest in the treatment of schizophrenia and other neuropsychiatric disorders. This compound has been studied for its ability to modulate neuronal activity in the brain, particularly within the basal ganglia, which plays a crucial role in motor control, cognition, and emotional regulation. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and clinical findings.
This compound exerts its effects primarily through the inhibition of PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within striatal medium spiny neurons (MSNs). The elevation of these cyclic nucleotides activates downstream signaling pathways involving protein kinases such as PKA (protein kinase A) and PKG (protein kinase G), which are implicated in various neurophysiological processes.
- PDE10A Inhibition : this compound selectively inhibits PDE10A, resulting in increased cAMP and cGMP levels. This was evidenced by studies showing that oral administration of this compound led to dose-dependent increases in these cyclic nucleotides in rodent models .
- Neuronal Activation : The compound activates both direct and indirect pathways of MSNs, which are crucial for modulating dopaminergic signaling. This dual activation is thought to enhance therapeutic efficacy while minimizing side effects typically associated with antipsychotic treatments .
Pharmacological Profile
The pharmacological characterization of this compound has demonstrated its potential as an antipsychotic agent. Key findings include:
- In Vivo Studies : this compound has shown significant effects on behavioral models of psychosis. In rodent studies, it produced antipsychotic-like effects when combined with subeffective doses of established antipsychotics like haloperidol and olanzapine .
- Electrophysiological Effects : Electrophysiological studies using EEG and pharmacological magnetic resonance imaging (phMRI) indicated that this compound modulates cortical activity, suppressing ketamine-induced increases in gamma power—a marker of hyperactivity in cortical regions .
Clinical Trials
This compound has undergone various clinical trials to assess its safety, tolerability, and efficacy in treating schizophrenia:
- Phase 1 Trials : Initial trials indicated that a 20 mg dose resulted in approximately 30% occupancy of PDE10A enzymes . However, the primary endpoint related to symptom improvement did not reach statistical significance.
- Secondary Outcomes : Despite the lack of primary endpoint success, improvements were noted in secondary measures such as Clinical Global Impression scores, suggesting potential benefits that warrant further investigation .
Data Summary
The following table summarizes key findings from preclinical and clinical studies on this compound:
Study Type | Key Findings |
---|---|
Preclinical Studies | - Increased striatal cAMP and cGMP levels - Antipsychotic-like effects in rodent models |
Electrophysiology | - Modulation of cortical activity - Suppression of ketamine-induced hyperactivity |
Clinical Trials | - 20 mg dose showed 30% PDE10A occupancy - Improvements in secondary outcomes (CGI scores) |
常见问题
Basic Research Questions
Q. What is the mechanism of action of TAK-063, and how does it selectively target PDE10A?
this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in striatal neurons. Its selectivity was confirmed via in vitro autoradiography (ARG) using [³H]this compound in rat brain sections, which showed high accumulation in PDE10A-rich regions (e.g., caudate putamen, nucleus accumbens) and negligible binding to 91 non-PDE targets . The IC₅₀ for recombinant human PDE10A is 0.30 nM, with >15,000-fold selectivity over other PDEs . Methodologically, selectivity validation involves competitive binding assays with inhibitors like MP-10 and autoradiographic quantification of regional radioactivity (PSL values/mm²) .
Q. What preclinical models have been used to evaluate this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?
Rodent models demonstrated dose-dependent PDE10A occupancy (26% at 0.3 mg/kg; 77% at 3 mg/kg) and brain penetration. PK studies in healthy humans revealed nonlinear absorption due to low aqueous solubility, with fecal excretion as the primary elimination route. Food coadministration increased bioavailability by ~2-fold, necessitating fed/fasting state controls in trial design . Key metrics include AUC(0-inf), Cmax, and renal clearance (≤0.08% of dose excreted in urine) .
Q. What are the primary safety and tolerability findings from early-phase clinical trials?
In a phase 1 single-ascending-dose study, this compound was well tolerated up to 1,000 mg. Adverse events (e.g., somnolence) and cognitive impairments (executive function, visual memory) emerged at ≥100 mg, likely linked to sedation . No hyperprolactinemia or hyperglycemia was observed, differentiating it from antipsychotics. Methodological considerations include using standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) and dose-escalation protocols with safety stopping rules .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical cognitive impairment data?
Preclinical studies suggested cognitive benefits via PDE10A modulation, yet phase 1 trials reported dose-dependent cognitive deficits. This discrepancy may arise from sedation at higher doses or species-specific PDE10A expression patterns. To address this, researchers should:
- Compare rodent vs. human PK/PD profiles using allometric scaling .
- Conduct EEG or fMRI to disentangle sedation from target engagement .
- Explore lower doses (e.g., 3–30 mg) in patient populations (e.g., schizophrenia), where disease-specific neurochemistry may alter responses .
Q. What experimental designs are optimal for assessing this compound’s target engagement in vivo?
- Autoradiography (ARG): Use [³H]this compound in brain sections to quantify regional binding, validated by competitive inhibition with MP-10 (1 µM reduces CPu radioactivity by >90%) .
- Biomarker-driven trials: Measure cerebrospinal fluid (CSF) cAMP/cGMP levels, as PDE10A inhibition increases striatal cyclic nucleotides .
- Dose fractionation studies: Compare once-daily vs. split dosing to mitigate nonlinear PK and optimize exposure .
Q. How should researchers analyze conflicting PK data between Japanese and non-Japanese cohorts?
While no significant PK differences were observed between ethnic groups in phase 1 , future studies should:
- Use population PK modeling to account for covariates (e.g., body weight, CYP polymorphisms).
- Validate findings in larger, ethnically diverse cohorts.
- Apply Bayesian adaptive designs to optimize dosing in underrepresented populations .
Q. What methodologies are recommended for integrating neuroimaging (fMRI) with PD endpoints in this compound trials?
In a ketamine challenge study, this compound modulated fMRI BOLD signals in schizophrenia-relevant regions (striatum, prefrontal cortex). Best practices include:
- Predefining regions of interest (ROIs) based on PDE10A expression (e.g., striatonigral pathways) .
- Using Cohen’s d to quantify effect sizes (clinically meaningful threshold: ≥0.3) .
- Controlling for ketamine’s hemodynamic effects via placebo-controlled, crossover designs .
Q. Methodological Considerations for Data Contradictions
- Nonlinear PK: Address absorption limitations by coadministering with food or using lipid-based formulations .
- Cognitive endpoints: Differentiate sedation from efficacy via actigraphy or arousal-sensitive tasks .
- Target validation: Combine ARG with behavioral assays (e.g., rotarod for motor effects) to confirm PDE10A-specificity .
属性
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238697-26-1 | |
Record name | Balipodect [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balipodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALIPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。